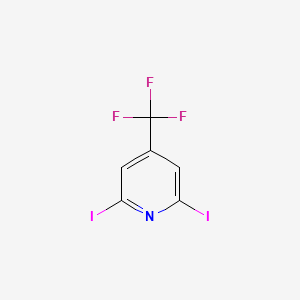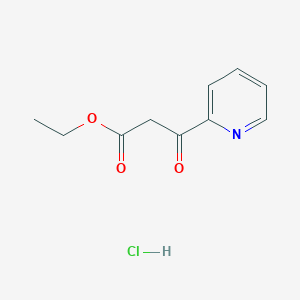
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C10H11NO3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride typically involves the reaction of ethyl acetoacetate with 2-bromopyridine in the presence of a base such as sodium ethoxide. The reaction is carried out in an inert atmosphere, usually under reflux conditions, to ensure complete conversion of the starting materials . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s keto group and pyridine ring play crucial roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate
- Ethyl 3-oxo-3-(pyrimidin-2-yl)propanoate
- Ethyl 3-oxo-3-(quinolin-2-yl)propanoate
Uniqueness
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride is unique due to its specific structural features, such as the presence of the pyridine ring, which imparts distinct electronic and steric properties. These characteristics make it a valuable intermediate in the synthesis of various biologically active compounds and enhance its utility in scientific research .
Propiedades
Fórmula molecular |
C10H12ClNO3 |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
ethyl 3-oxo-3-pyridin-2-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c1-2-14-10(13)7-9(12)8-5-3-4-6-11-8;/h3-6H,2,7H2,1H3;1H |
Clave InChI |
WYFAJLUERDRUGE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1=CC=CC=N1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


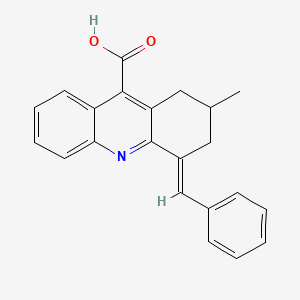

![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone dihydrochloride](/img/structure/B12336673.png)
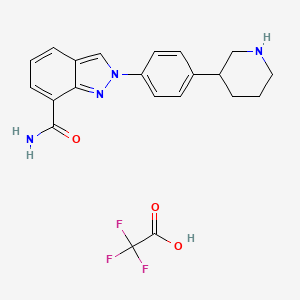
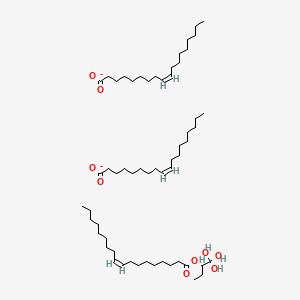
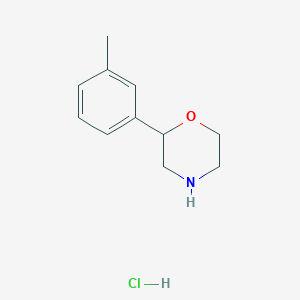
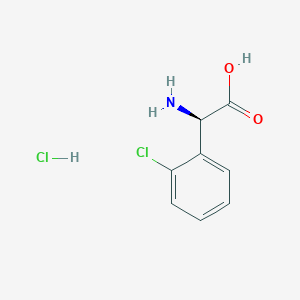
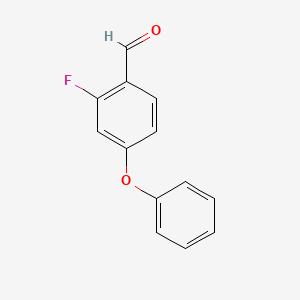
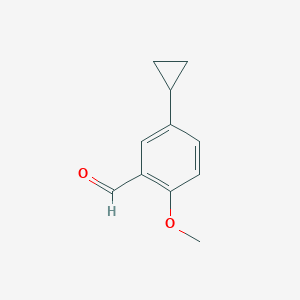

![(2Z)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B12336716.png)

![dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum](/img/structure/B12336723.png)
